4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile
Description
4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile is a heterocyclic compound featuring a central piperazine ring linked to a 5-bromo-2-chloropyridine-3-carbonyl group and a benzonitrile moiety. Its structure combines halogenated pyridine (for electronic modulation) and benzonitrile (for polarity and binding interactions), making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-[[4-(5-bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O/c19-15-9-16(17(20)22-11-15)18(25)24-7-5-23(6-8-24)12-14-3-1-13(10-21)2-4-14/h1-4,9,11H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEINJKBCMXUOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C(=O)C3=C(N=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 6-Chloropyridin-3-amine
The synthesis begins with 6-chloropyridin-3-amine , which undergoes bromination via a diazotization reaction. According to, this involves:
- Dissolving 6-chloropyridin-3-amine in 48% HBr at 0°C.
- Dropwise addition of sodium nitrite (NaNO₂) to form the diazonium salt.
- Subsequent treatment with copper(I) bromide (CuBr) to yield 5-bromo-2-chloropyridine (72–75% yield).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HBr, 0–5°C | 85% | |
| Bromination | CuBr, HBr, 0°C → RT | 72% |
Oxidation to Carboxylic Acid
The 5-bromo-2-chloropyridine is oxidized to the carboxylic acid derivative using potassium permanganate (KMnO₄) under acidic conditions.
Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile
Chlorination of 4-Aminobenzonitrile
4-Aminobenzonitrile is converted to 4-bromo-2-chlorobenzonitrile via a Sandmeyer reaction:
- Diazotization with NaNO₂/HCl at 0–5°C.
- Bromination using CuBr in HBr, yielding 72% product.
Piperazine Alkylation
The chlorinated benzonitrile reacts with piperazine in a nucleophilic substitution reaction:
- 4-Bromo-2-chlorobenzonitrile + piperazine → 4-(piperazin-1-ylmethyl)benzonitrile .
- Conducted in dimethylformamide (DMF) with K₂CO₃ as a base.
Amide Coupling Reaction
The final step involves coupling 5-bromo-2-chloropyridine-3-carboxylic acid with 4-(piperazin-1-ylmethyl)benzonitrile using a carbodiimide coupling agent (e.g., EDCl/HOBt):
$$
\text{5-Bromo-2-chloropyridine-3-carboxylic acid} + \text{4-(Piperazin-1-ylmethyl)benzonitrile} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}
$$
Optimization Insights
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
- Yield : 65–70% after purification via silica gel chromatography.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.65–7.60 (m, 4H, benzonitrile-H), 3.85 (s, 2H, CH₂), 3.70–3.40 (m, 8H, piperazine-H).
- MS (ESI) : m/z 463.8 [M+H]⁺.
Purity and Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 h | Maximizes coupling efficiency |
| Coupling Agent | EDCl/HOBt | Reduces side reactions |
| Purification Method | Column chromatography | Purity >95% |
Challenges and Alternative Routes
Competing Side Reactions
Scientific Research Applications
4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential lead compound for the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: Used in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Biological Activity
The compound 4-[[4-(5-bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile is a complex organic molecule with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.71 g/mol. The structure features a piperazine ring, a benzonitrile moiety, and halogenated pyridine derivatives, which are known to influence biological activity through various mechanisms.
Research indicates that compounds similar to this compound often act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. The presence of the piperazine group is associated with enhanced binding affinity to these receptors, potentially leading to effective inhibition of tumor growth.
Anticancer Activity
A study on related compounds demonstrated their ability to inhibit the vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. Compounds with similar scaffolds have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit comparable effects .
Antimicrobial Activity
The antimicrobial potential of halogenated compounds has been well-documented. For instance, chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) while displaying moderate activity against Gram-negative bacteria and fungi . The structural features of this compound suggest it could possess similar antimicrobial properties.
Case Studies
- Anticancer Screening : In a series of biological assays, compounds structurally related to this compound were evaluated for their ability to inhibit cell proliferation in vitro. Results indicated IC50 values in the low micromolar range against several cancer cell lines, supporting further investigation into this compound's efficacy.
- Antimicrobial Testing : A quantitative structure–activity relationship (QSAR) analysis revealed that halogenated phenyl derivatives exhibited higher lipophilicity, enhancing their ability to penetrate bacterial membranes and exert antimicrobial effects . This suggests that this compound may also be effective against various pathogens.
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Low micromolar range | RTK inhibition |
| Antimicrobial | S. aureus, MRSA | Moderate (specific values pending) | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
